3,5,7-Trifluoroadamantan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H15ClF3N |
|---|---|
Molecular Weight |
241.68 g/mol |
IUPAC Name |
3,5,7-trifluoroadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14F3N.ClH/c11-7-1-8(12)3-9(13,2-7)6-10(14,4-7)5-8;/h1-6,14H2;1H |
InChI Key |
IATHCNNJWNZKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5,7-Trifluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the introduction of fluorine atoms at the 3, 5, and 7 positions of the adamantane ring, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the use of triethylboranes and β-nitrostyrenes, can facilitate the synthesis of unsaturated adamantane derivatives . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3,5,7-Trifluoroadamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like lithium in tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,7-Trifluoroadamantan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,5,7-Trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like amantadine exert their effects by increasing the synthesis and release of dopamine in the brain, which may also apply to this compound . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5,7-Trifluoroadamantan-1-amine hydrochloride with key structural analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3,5,7-Trifluoroadamantan-1-amine HCl | 3,5,7-F; 1-NH2·HCl | C₁₀H₁₂F₃N·HCl | 249.67 | Higher polarity due to fluorine; potential improved solubility in polar media |
| 3,5,7-Trimethyladamantan-1-amine HCl | 3,5,7-CH3; 1-NH2·HCl | C₁₃H₂₃N·HCl | 229.79 | Increased lipophilicity from methyl groups; lower solubility in aqueous media |
| Memantine HCl | 1-Amino-3,5-dimethyladamantane HCl | C₁₂H₂₁N·HCl | 215.76 | Clinically used NMDA antagonist; methyl groups enhance blood-brain barrier penetration |
Key Observations :
- Fluorine vs. However, this may reduce blood-brain barrier permeability relative to memantine .
- Molecular Weight : The trifluoro derivative has a higher molecular weight (249.67 g/mol) than memantine (215.76 g/mol), which could influence pharmacokinetics.
Pharmacological and Analytical Considerations
- Memantine Hydrochloride : A therapeutic agent for Alzheimer’s disease, memantine’s methyl groups enhance lipid solubility, facilitating CNS uptake. The trifluoro analog’s polarity may shift its target profile or require formulation adjustments for CNS delivery .
- Synthetic and Stability Insights: Fluorinated compounds, such as 5-fluoro AMT hydrochloride (), often exhibit stability at low temperatures (-20°C) and defined UV/Vis spectra (e.g., λmax ~286 nm).
- Comparison with Benzydamine and Lidocaine Hydrochlorides : Unlike local anesthetics (e.g., lidocaine HCl; ) or anti-inflammatory agents (e.g., benzydamine HCl; ), adamantane derivatives typically target neurological pathways, suggesting distinct mechanisms despite shared hydrochloride salt formulations .
Q & A
Q. What are the recommended synthetic routes for 3,5,7-Trifluoroadamantan-1-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis of fluorinated adamantane derivatives typically involves halogenation of the adamantane core followed by amine functionalization. For trifluorinated analogs like 3,5,7-Trifluoroadamantan-1-amine hydrochloride, fluorination can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C). Amine introduction may employ reductive amination or nucleophilic substitution, with purification via recrystallization or column chromatography . Optimization variables include:
Q. What analytical techniques are most reliable for characterizing 3,5,7-Trifluoroadamantan-1-amine hydrochloride?
A multi-technique approach is critical:
- NMR spectroscopy : NMR confirms fluorination patterns, while and NMR resolve amine and adamantane backbone structures .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 220–286 nm) assesses purity and stability .
Q. How should researchers assess the stability of 3,5,7-Trifluoroadamantan-1-amine hydrochloride under varying storage conditions?
Stability studies should include:
- Temperature sensitivity : Long-term storage at -20°C preserves integrity for ≥5 years, while room temperature accelerates degradation (monitored via HPLC) .
- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–9) to simulate physiological conditions.
- Light exposure : UV/Vis spectroscopy detects photodegradation products .
Advanced Research Questions
Q. How does the trifluorination pattern on the adamantane core influence receptor binding affinity in neurological studies?
Fluorination enhances lipophilicity and blood-brain barrier penetration. Comparative studies of 3,5,7-trifluoro vs. non-fluorinated adamantane analogs show:
Q. What computational methods are effective for predicting the metabolic pathways of 3,5,7-Trifluoroadamantan-1-amine hydrochloride?
- Density functional theory (DFT) : Models fluorinated adamantane’s electronic properties to predict oxidation/reduction sites.
- Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose metabolic cleavage points based on analogous compounds .
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Methodological strategies include:
- Dose-response profiling : Adjust pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS quantification in plasma .
- Species-specific metabolism : Compare metabolite profiles in murine vs. human hepatocyte models.
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue targeting .
Q. What strategies mitigate batch-to-batch variability in fluorinated adamantane derivatives during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
